molecular formula C21H23N3O4S B2502212 2-(2-((4-Benzylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione CAS No. 919756-90-4

2-(2-((4-Benzylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione

Cat. No. B2502212
CAS RN: 919756-90-4
M. Wt: 413.49
InChI Key: IUAYYTWDLJUNIX-UHFFFAOYSA-N
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Description

“2-(2-((4-Benzylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione” is a compound that has been studied for its potential anti-Alzheimer effects . It is known to function as a potential acetylcholinesterase inhibitor .


Synthesis Analysis

The compound can be synthesized via the Gabriel protocol and subsequently, an amidation reaction is performed using various benzoic acid derivatives . In one method, to a mixture of 2-(4-((1,3-dioxoisoindolin-2-yl)methyl)phenyl)ethyl-4-methylbenzenesulfonate in EtOH and KOH, 1-benzylpiperazine was added at ambient temperature. The reaction mixture was stirred and heated to reflux for 2–3 hours .


Molecular Structure Analysis

The molecular structure of the compound includes elements such as benzylpiperazine and isoindoline-1,3-dione . The NMR spectrum in DMSO-d6 shows peaks at 2.51 (m, 4H, Piperazine), 3.55 (m, 8H, aliphatic), 3.99 (s, 2H, -CH2-phenyl), 7.45-7.68 (m, 4H, phenyl), 7.85 (m, 4H, Phthalimide) .


Chemical Reactions Analysis

The compound has been shown to exhibit acetylcholinesterase inhibitory activity . Among the synthesized derivatives, those with electron-withdrawing groups like Cl, F, and NO2 can render the best effect at position ortho and para of the phenyl ring .


Physical And Chemical Properties Analysis

The IR spectrum of the compound in KBr shows peaks at 3414, 2997, 2924, 1774, 1712, 1635, 1431, 1396, 1064, 721 cm-1 .

Mechanism of Action

The compound acts as an acetylcholinesterase inhibitor, which can enhance the duration of action of acetylcholine in the synaptic cleft and improve the dementia associated with Alzheimer’s disease . The docking study confirmed a similar binding mode like donepezil for the compound .

Future Directions

The synthesized compounds could be proposed as potential anticholinesterase agents . Further studies are necessary for the development of potent analogs .

properties

IUPAC Name

2-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c25-20-18-8-4-5-9-19(18)21(26)24(20)14-15-29(27,28)23-12-10-22(11-13-23)16-17-6-2-1-3-7-17/h1-9H,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUAYYTWDLJUNIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)CCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((4-Benzylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione

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